3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound characterized by its multiple chlorine substitutions and benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,4-dichlorobenzylidene hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3,4-dichlorobenzylidene)aniline
- 2,3-Dichloro-N-(3,4-dichlorobenzylidene)aniline
- 2,5-Dichloro-N-(3,4-dichlorobenzylidene)aniline
Uniqueness
3,4-Dichloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of both benzylidene and hydrazino groups. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
764652-84-8 |
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Molecular Formula |
C16H11Cl4N3O2 |
Molecular Weight |
419.1 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H11Cl4N3O2/c17-11-3-1-10(13(19)6-11)7-22-23-15(24)8-21-16(25)9-2-4-12(18)14(20)5-9/h1-7H,8H2,(H,21,25)(H,23,24)/b22-7+ |
InChI Key |
CTCASAUDPFVSAX-QPJQQBGISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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